molecular formula C11H15NO2 B2810990 3-(Oxolan-2-ylmethoxy)aniline CAS No. 883536-26-3

3-(Oxolan-2-ylmethoxy)aniline

Cat. No.: B2810990
CAS No.: 883536-26-3
M. Wt: 193.246
InChI Key: NRQCUFIWUNCZBY-UHFFFAOYSA-N
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Description

Contextual Significance of Aniline (B41778) Scaffolds in Modern Organic Synthesis and Materials Science

Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in the landscape of modern organic chemistry and materials science. openaccessjournals.comwikipedia.org These compounds serve as crucial precursors and intermediates in the synthesis of a vast array of industrial and commercial products. sci-hub.seresearchgate.net The versatility of the aniline scaffold stems from the reactivity of both the aromatic ring and the amino group. The amino group enhances the electron-donating ability of the ring, making aniline derivatives highly susceptible to electrophilic substitution reactions. wikipedia.org

In industrial chemistry, aniline's primary application is in the production of precursors for polyurethane polymers. wikipedia.orgsci-hub.se Furthermore, aniline derivatives are indispensable in the manufacturing of dyes and pigments, such as the indigo (B80030) used for blue jeans and various azo dyes. openaccessjournals.comwikipedia.org The rubber industry utilizes aniline derivatives like diphenylamine (B1679370) and phenylenediamines as antioxidants. wikipedia.org In the pharmaceutical sector, the aniline structure is a key component in various drugs, including the well-known analgesic, paracetamol. wikipedia.orgsci-hub.se The ability of the amino group to readily react with other functional groups, such as aldehydes and ketones, makes aniline derivatives valuable for constructing complex molecules and organometallic complexes. sci-hub.se

The Role of Oxolane Moieties in Tailoring Molecular Properties for Specific Chemical Applications

The oxolane moiety, also known as a tetrahydrofuran (B95107) (THF) ring, is a five-membered cyclic ether that plays a significant role in modifying the physicochemical properties of molecules for specific applications. When incorporated into a larger chemical structure, the oxolane group can influence properties such as solubility, polarity, and steric profile. For instance, the presence of an oxolane moiety can enhance a compound's solubility in organic solvents.

The oxygen atom within the oxolane ring is a key feature, providing polarity and the ability to act as a hydrogen bond acceptor. researchgate.net This characteristic is particularly valuable in medicinal chemistry and materials science, where controlling intermolecular interactions is crucial for designing molecules with desired biological activities or material properties. While much research has focused on the similar four-membered oxetane (B1205548) ring for its ability to improve metabolic stability and aqueous solubility, the underlying principle of using small, polar heterocycles to fine-tune molecular characteristics applies to oxolanes as well. nih.govacs.orgacs.org The incorporation of an oxolane group is a strategic approach to modulate a molecule's properties without significantly increasing its molecular weight. acs.org

Overview of Research Trends Pertaining to 3-(Oxolan-2-ylmethoxy)aniline: A Scholarly Perspective

The compound this compound is an aniline derivative that incorporates an oxolane moiety, suggesting its utility as a specialized building block in synthetic chemistry. While extensive scholarly articles detailing specific applications of this exact compound are not prominent, its structure points towards its potential role as a synthetic intermediate. ontosight.ai It is available from various chemical suppliers, indicating its use in research and development. aksci.combldpharm.com

The research interest in this compound likely stems from the combination of its two key structural features. The aniline core provides a reactive platform for a variety of chemical transformations, while the (oxolan-2-yl)methoxy substituent can be used to modulate the final product's physicochemical properties, such as solubility and polarity. wikipedia.org Therefore, this compound is a valuable intermediate for chemists aiming to synthesize more complex molecules with precisely tailored properties for potential use in pharmaceutical discovery or advanced materials development. openaccessjournals.comontosight.ai

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H15NO2 uni.lu
Monoisotopic Mass 193.11028 Da uni.lu
Molar Mass ~229.7 g/mol (hydrochloride salt) biosynth.com
InChIKey NRQCUFIWUNCZBY-UHFFFAOYSA-N uni.lu
CAS Number 883536-26-3 aksci.com
Predicted XlogP 1.6 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1,3-4,7,11H,2,5-6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQCUFIWUNCZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Oxolan 2 Ylmethoxy Aniline and Analogous Structures

Strategies for Constructing the Aryloxyamine Core of 3-(Oxolan-2-ylmethoxy)aniline

The formation of the aryloxyamine core is a critical step in the synthesis of this compound. This involves the formation of an ether linkage between an aromatic ring and the oxolane-containing side chain, as well as the presence of an aniline (B41778) functional group.

A common and well-established method for forming the aryl ether bond is through etherification reactions, with the Williamson ether synthesis being a prominent example. masterorganicchemistry.comwikipedia.orgchemistrytalk.org This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the precursor to this compound, this would involve the reaction of a deprotonated (oxolan-2-yl)methanol with a suitable nitroaromatic precursor, such as 3-nitrophenol (B1666305). The nitro group serves as a precursor to the aniline functionality and can activate the aromatic ring towards certain reactions.

The general Williamson ether synthesis mechanism proceeds via an S(_N)2 pathway, where the alkoxide ion attacks the electrophilic carbon atom bearing a leaving group. wikipedia.org For this specific synthesis, (oxolan-2-yl)methanol would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then react with a nitro-substituted aryl halide or another suitable electrophile. Alternatively, the phenoxide of 3-nitrophenol can be generated and reacted with a derivative of (oxolan-2-yl)methanol bearing a good leaving group, like a tosylate or a halide. The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com

Reactant 1Reactant 2BaseSolventProductReaction Type
(Oxolan-2-yl)methanol1-fluoro-3-nitrobenzeneNaHTHF3-((Oxolan-2-yl)methoxy)nitrobenzeneWilliamson Ether Synthesis
3-Nitrophenol(Oxolan-2-yl)methyl tosylateK(_2)CO(_3)Acetonitrile3-((Oxolan-2-yl)methoxy)nitrobenzeneWilliamson Ether Synthesis

This interactive table outlines typical reactants and conditions for the Williamson ether synthesis.

Once the nitro-substituted aryl ether intermediate, 3-((oxolan-2-yl)methoxy)nitrobenzene, is synthesized, the next crucial step is the reduction of the nitro group to an amine, yielding the target molecule, this compound. acs.org Catalytic hydrogenation is a widely employed and efficient method for this transformation. mt.comresearchgate.netacs.org This process involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group without affecting other functional groups in the molecule.

A variety of catalysts can be used for this purpose, with palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel being among the most common. researchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, can be optimized to achieve high yields and selectivity. For instance, studies on the hydrogenation of nitrobenzene (B124822) to aniline have explored various catalysts like Ru/C and Pt/CeO(_2), highlighting the importance of catalyst selection and reaction conditions for efficient conversion. acs.orgresearchgate.net

Nitro-compoundCatalystHydrogen SourceSolventProduct
3-((Oxolan-2-yl)methoxy)nitrobenzenePd/CH(_2) gasEthanolThis compound
3-((Oxolan-2-yl)methoxy)nitrobenzenePt/CH(_2) gasEthyl AcetateThis compound
3-((Oxolan-2-yl)methoxy)nitrobenzeneRaney NiH(_2) gasMethanol (B129727)This compound

This interactive table summarizes common catalytic systems for the reduction of nitroaromatics.

Nucleophilic aromatic substitution (S(_N)Ar) presents another pathway for the construction of the aryloxyamine core. fishersci.sechemistrysteps.comwikipedia.org This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and at least one strong electron-withdrawing group. chemistrysteps.com In the synthesis of this compound, the alkoxide of (oxolan-2-yl)methanol would act as the nucleophile, and a nitro-substituted aryl halide, such as 1-fluoro-3-nitrobenzene, would be the electrophilic partner. The nitro group is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. wikipedia.org

The S(_N)Ar mechanism is a two-step addition-elimination process. chemistrysteps.com The nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. For the reaction to be successful, the electron-withdrawing group is typically positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. chemistrysteps.com While meta-substitution, as required for this compound, is less favorable, under certain conditions, this approach can still be a viable synthetic route.

Techniques for Incorporating the Oxolan-2-ylmethoxy Moiety

The introduction of the oxolan-2-ylmethoxy group is a defining feature of the target molecule. This can be accomplished through various alkylation and coupling strategies.

Direct alkylation of a pre-existing aminophenol is a straightforward approach to introduce the oxolan-2-ylmethoxy moiety. umich.eduresearchgate.netresearchgate.net For instance, starting with 3-aminophenol (B1664112), the hydroxyl group can be selectively alkylated with a derivative of (oxolan-2-yl)methanol, such as (oxolan-2-yl)methyl bromide or tosylate. To achieve selectivity for O-alkylation over N-alkylation, it is often necessary to protect the amino group. umich.edu This can be done by converting the aniline into an imine, for example, by reacting it with benzaldehyde. Following the alkylation of the phenolic hydroxyl group, the protecting group can be removed by hydrolysis to yield the desired product. umich.edu

The choice of base and solvent is critical in these alkylation reactions. A mild base like potassium carbonate is often sufficient to deprotonate the phenol (B47542) without significantly affecting the protected amine. umich.edu The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or acetonitrile.

SubstrateAlkylating AgentProtecting GroupDeprotectionProduct
3-Aminophenol(Oxolan-2-yl)methyl bromideBenzaldehydeAcidic HydrolysisThis compound
3-Aminophenol(Oxolan-2-yl)methyl tosylateBoc anhydride (B1165640)Trifluoroacetic acidThis compound

This interactive table illustrates the selective alkylation approach for synthesizing this compound.

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the formation of C-O bonds. nih.govorganic-chemistry.org The Buchwald-Hartwig amination and its etherification variant are highly versatile for constructing aryl ethers. organic-chemistry.orgyoutube.comjk-sci.com In the context of synthesizing this compound, this reaction could involve the coupling of (oxolan-2-yl)methanol with a 3-haloaniline derivative, such as 3-bromoaniline (B18343) or 3-chloroaniline.

The catalytic cycle of the Buchwald-Hartwig etherification typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. The success of these reactions often relies on the use of specific phosphine (B1218219) ligands that facilitate the key steps in the catalytic cycle. organic-chemistry.org This method is valued for its broad substrate scope and functional group tolerance.

Aryl HalideAlcoholCatalystLigandBaseSolvent
3-Bromoaniline(Oxolan-2-yl)methanolPd(OAc)(_2)BINAPNaOt-BuToluene
3-Chloroaniline(Oxolan-2-yl)methanolPd(_2)(dba)(_3)XPhosCs(_2)CO(_3)Dioxane

This interactive table presents typical conditions for the palladium-catalyzed synthesis of aryl ethers.

Multi-Component Reactions (MCRs) Leading to this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular complexity. organic-chemistry.org This approach is particularly valuable in medicinal chemistry for creating libraries of structurally diverse compounds. rsc.orgnih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of well-established MCRs can be applied to synthesize its derivatives, using the aniline moiety as a key building block.

Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex amide and ester derivatives from anilines. wikipedia.orgorganicreactions.org

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgresearchgate.net In this context, this compound could serve as the amine component. Reacting it with a suitable aldehyde, carboxylic acid, and isocyanide would yield a complex derivative in a single step. The reaction proceeds through the formation of an imine from the aniline and aldehyde, which is then attacked by the isocyanide and the carboxylate, followed by an irreversible Mumm rearrangement to form the stable bis-amide product. wikipedia.orgnih.gov The versatility of the Ugi reaction allows for the creation of a vast array of derivatives by simply varying the other three components. nih.govnih.gov

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgresearchgate.net Although the classic Passerini reaction does not directly involve an amine, variations and related MCRs can incorporate aniline derivatives. For instance, modifications of the Passerini reaction or related sequences can lead to the formation of diverse heterocyclic structures and functionalized amides. organicreactions.orgorganic-chemistry.org

Beyond isocyanide-based methods, other MCRs can be employed to construct complex scaffolds incorporating an aniline core. For example, three-component reactions involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound are widely used for synthesizing nitrogen-containing heterocycles. acs.org A one-pot, three-component synthesis of meta-substituted anilines has been developed using 1,3-diketones, acetone, and various amines, showcasing the potential to build substituted aniline cores through MCRs. beilstein-journals.org Similarly, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves an amidine, an aldehyde, and an isocyanide, is used to synthesize substituted imidazo-fused heterocycles. rug.nl By selecting appropriate starting materials, these methodologies could be adapted to generate novel derivatives of this compound.

The following table illustrates representative examples of MCRs used to synthesize derivatives of anilines, which could be adapted for this compound.

MCR TypeReactantsProduct TypeTypical YieldRef
Ugi-4CRAniline, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino AmideHigh wikipedia.org
Povarov-typeIndazol-5-amines, Methylene (B1212753) active ketones, Aldehydes3H-pyrazolo[4,3-f]quinolones70-90% nih.gov
HantzschAldehyde, Ethyl Acetoacetate, Ammonium (B1175870) Acetate1,4-DihydropyridineGood to Excellent nih.gov
GBB-3CR2,3-Diaminopyrazine, Aldehyde, IsocyanideImidazo[1,2-a]pyrazin-8-amineGood to Excellent rug.nl
Benzannulation1,3-Diketone, Acetone, Aminemeta-Substituted Anilineup to 85% beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can be made more sustainable by incorporating these principles, focusing on aspects such as catalysis, alternative solvents, and the use of renewable feedstocks.

The core structure of this compound is formed by an ether linkage between a 3-aminophenol core and a tetrahydrofurfuryl group. Both parts of the synthesis can be addressed using greener methodologies.

Catalytic Approaches: A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones to improve atom economy and reduce waste. nih.gov

N-Alkylation: Traditional N-alkylation of anilines often uses alkyl halides, which generate stoichiometric amounts of salt waste. nih.gov A greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with water as the only byproduct. nih.gov This process can be catalyzed by earth-abundant, non-noble metals like manganese or cobalt, further enhancing its sustainability. nih.govresearchgate.net

Ether Synthesis: The ether linkage can be formed via reductive etherification. A continuous flow one-step process for the conversion of furfural (B47365) (a biomass-derived aldehyde) into furfuryl ethers using palladium on carbon (Pd/C) catalysts has been developed. mdpi.com This approach avoids harsher reagents and allows for easier product separation and catalyst recycling.

Alternative Solvents and Reaction Conditions: The choice of solvent has a significant impact on the environmental footprint of a synthesis.

Deep Eutectic Solvents (DESs): A novel method for the allylic alkylation of anilines uses allylic alcohols in deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid. rsc.org This metal-free approach operates at room temperature and provides high yields, representing a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org

Ionic Liquids (ILs): Ionic liquids have been employed as solvents for the selective N-monoalkylation of anilines with alkyl halides, offering a simple and efficient method. rsc.org

Sonochemistry: The use of ultrasound (sonochemistry) can accelerate reactions, often in greener solvents like water, and can lead to higher yields in shorter reaction times. This has been demonstrated in the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov

Use of Renewable Feedstocks: The oxolane (tetrahydrofuran) moiety in the target molecule is particularly amenable to green chemistry principles, as its precursors can be derived from biomass.

Tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be obtained from lignocellulosic biomass. researchgate.net These bio-renewable resources can be used as alkylating agents for anilines in processes catalyzed by cobalt salts with syngas as a reducing agent, providing a green and cost-effective route to N-alkylanilines. researchgate.net The synthesis of THF-derived amines from furan-derived ketones over a Pd/Al2O3 catalyst is another example of converting biomass into valuable chemicals. researchgate.net

The following table compares conventional and greener approaches for key transformations relevant to the synthesis of this compound and its analogues.

TransformationConventional MethodGreen AlternativeGreen AdvantagesRef
N-Alkylation Alkyl halides, stoichiometric baseAlcohols via "Borrowing Hydrogen" with Mn or Co catalystHigher atom economy, water as byproduct, use of non-noble metals nih.govresearchgate.net
N-Alkylation Volatile organic solventsIonic Liquids or Deep Eutectic SolventsRecyclable solvents, milder conditions, metal-free options rsc.orgrsc.org
Ether Synthesis Williamson ether synthesis (strong base, harsh conditions)Catalytic reductive etherification from furfural/alcoholsUse of renewable feedstock, continuous flow process, milder conditions mdpi.com
Starting Materials Petroleum-based feedstocksBiomass-derived furfural and THFUse of renewable resources, reduced carbon footprint researchgate.netmdpi.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be performed in a more environmentally benign, efficient, and sustainable manner.

Chemical Reactivity and Transformation Studies of 3 Oxolan 2 Ylmethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 3-(Oxolan-2-ylmethoxy)aniline is highly activated towards electrophilic aromatic substitution. The primary amino group (-NH₂) is a powerful activating substituent, directing incoming electrophiles to the ortho and para positions. youtube.comnih.gov Similarly, the oxolan-2-ylmethoxy group, as an alkoxy substituent, is also activating and ortho-, para-directing. Given their meta-relationship on the benzene (B151609) ring, their directing effects are additive, strongly favoring substitution at positions 2, 4, and 6 (ortho and para to the amino group).

This high degree of activation can make controlled, monosubstituted reactions challenging. For instance, the bromination of aniline with bromine water proceeds rapidly to yield the 2,4,6-tribrominated product, as the amino group's strong activation makes it difficult to stop the reaction at the monobromo stage. nih.gov

Another significant consideration is the reactivity of the basic amino group under the conditions of certain electrophilic substitutions. Friedel-Crafts reactions, for example, are generally unsuccessful with anilines. youtube.comnih.gov The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃). This not only deactivates the ring towards electrophilic attack but also prevents the catalyst from participating in the reaction. youtube.comnih.gov

To overcome the challenges of overreactivity and catalyst inhibition, the reactivity of the amino group can be temporarily moderated by converting it into an amide, such as an acetanilide. youtube.com This is typically achieved by reacting the aniline with acetic anhydride (B1165640). nih.gov The resulting N-acetyl group is still an ortho-, para-directing activator, but its activating influence is substantially reduced because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. nih.gov This attenuation allows for controlled monosubstitution reactions. The modifying acetyl group can later be removed via acid- or base-catalyzed hydrolysis to regenerate the primary amine. youtube.com

Reactions Involving the Primary Amine Functional Group

The primary amine is a key reaction center, enabling derivatization through various reactions including amidation, acylation, diazotization, condensation, and cyclization.

The primary amine of this compound can readily undergo acylation or amidation by reacting with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides, to form stable amide linkages. The direct reaction with carboxylic acids often requires catalysts to proceed efficiently. stackexchange.commdpi.com Acylation with highly reactive reagents like acetic anhydride is a common transformation, often used as a protective strategy in electrophilic substitution, as detailed previously. nih.gov

The electronic nature of substituents on the aniline ring can influence the rate of amidation. Electron-donating groups generally favor the reaction, while electron-withdrawing groups have a detrimental effect. stackexchange.com

Table 1: Effect of Substituents on the Direct Amidation of Anilines with Acetic Acid stackexchange.com
Aniline DerivativeReaction Time (h)Yield (%)
Aniline485
p-Toluidine (-CH₃)297
p-Anisidine (-OCH₃)2.595
p-Chloroaniline (-Cl)572
p-Nitroaniline (-NO₂)665

Primary aromatic amines like this compound can be converted into highly versatile diazonium salts through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). rsc.orgnih.gov

The resulting arenediazonium salt is a valuable synthetic intermediate from which the diazonium group (-N₂⁺) can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. researchgate.net This allows for the introduction of groups such as -Cl, -Br, -I, -CN, and -OH onto the aromatic ring. youtube.comresearchgate.net

Furthermore, diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols and other anilines, in electrophilic aromatic substitution reactions known as azo coupling. youtube.comloewenlabs.com These reactions, which retain the nitrogen atoms as a diazo bridge (-N=N-), produce highly colored azo compounds, which are widely used as dyes. rsc.orgacs.org

Table 2: Examples of Azo Coupling Reactions with Diazotized p-Nitroaniline acs.org
Coupling AgentProduct AppearanceYield (%)
Barbituric acidRed70
N,N-DimethylanilineRed80
Phenol (B47542)Orange55
ResorcinolRed60

The nucleophilic character of the primary amine allows it to participate in condensation and cyclization reactions to form a variety of heterocyclic structures. For instance, anilines can react with compounds containing appropriately positioned electrophilic centers to construct new rings.

One example is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be treated with electrophiles like iodine monochloride (ICl) or iodine (I₂) to produce substituted quinolines. Another pathway involves the condensation of anilines with active methylene (B1212753) reagents, which, depending on the reactants and conditions, can lead to the formation of substituted nicotinic acids or other heterocyclic systems. Anilines also undergo condensation with carbonyl compounds to form imines (Schiff bases), which can serve as intermediates for further transformations or isoaromatization to yield substituted aniline derivatives.

Transformations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring connected via an ether linkage is generally a stable moiety. Cleavage of the ether bond typically requires harsh conditions. For aryl tetrahydrofurfuryl ethers, the mode of cleavage is highly dependent on the reagents used.

Studies on analogous 2-aryloxytetrahydrofurans have shown that reductive cleavage with a mixed-hydride reagent like dichloroalane (AlH₂Cl) results in the exclusive cleavage of the exocyclic C-O bond (the bond between the ether oxygen and the THF ring). This reaction yields tetrahydrofuran and the corresponding phenol, with no products from the opening of the THF ring itself being observed.

In contrast, treatment with a strong Lewis acid such as aluminum chloride (AlCl₃) in ether leads to acid-catalyzed cleavage, producing the corresponding phenol and dihydrofuran, with the latter often polymerizing under the reaction conditions.

Oxidation and Reduction Chemistry of this compound

Anilines are susceptible to oxidation, and the reactions can yield a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to complex colored polymeric materials, while controlled oxidation can produce compounds such as azoxybenzenes, azobenzenes, and quinones. For example, the oxidation of 3,4,5-trimethoxy aniline with tetrabutylammonium (B224687) bromochromate has been reported to yield the corresponding azobenzene.

Regarding reduction, the aniline functional group and the benzene ring are already in relatively reduced states. The aromatic ring is resistant to reduction and requires forceful conditions, such as high-pressure catalytic hydrogenation, to be converted to a cyclohexylamine (B46788) derivative. The primary application of reduction in the context of anilines is typically in their synthesis, most commonly through the reduction of a corresponding nitroarene. A variety of reducing agents can accomplish this transformation, including metals in acid (e.g., Sn, Fe, or Zn in HCl) or catalytic hydrogenation. A common laboratory method involves the use of zinc powder and ammonium (B1175870) chloride for the reduction of a nitro group to an amine.

Metal-Catalyzed Reactions and Their Mechanism of Action

The reactivity of anilines in metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific studies detailing the metal-catalyzed reactions of this compound are not extensively documented in publicly available literature, its structural similarity to other substituted anilines, such as 3-methoxyaniline, allows for a predictive understanding of its behavior in such transformations. The presence of the aniline functional group, a common participant in a variety of powerful palladium- and copper-catalyzed reactions, suggests that this compound would be a viable substrate in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The oxolane (tetrahydrofuran) moiety is generally stable under the conditions of many metal-catalyzed reactions and is not expected to interfere with the catalytic cycle. The ether linkage is also typically robust. The primary site of reactivity would be the amine group and the aromatic ring. The amine can participate in N-arylations (Buchwald-Hartwig reaction), and the aromatic ring can be functionalized via C-H activation or through prior conversion of the aniline to an aryl halide or triflate, which can then undergo various cross-coupling reactions.

To illustrate the expected reactivity of this compound, a well-documented example of a similar substrate, 3-methoxyaniline, in a Suzuki-Miyaura cross-coupling reaction is presented below. This reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

Detailed Research Findings: A Case Study with an Analogous Compound

In a study focused on the development of efficient Suzuki-Miyaura cross-coupling reactions, researchers have investigated the coupling of various bromoanilines with thienyl boronic acids. While this compound was not explicitly tested, the reaction of 3-bromoaniline (B18343), a closely related compound, provides valuable insight. The electronic properties of this compound are expected to be similar to those of 3-methoxyaniline, making this a relevant comparative example.

A micellar Suzuki cross-coupling reaction between 3-bromoaniline and 2-thienyl boronic acid was shown to proceed efficiently at room temperature in water, using a palladium catalyst. This methodology highlights a green chemistry approach to the synthesis of biaryl compounds.

EntryAryl HalideBoronic AcidCatalystBaseSolventTime (min)Yield (%)Reference
13-Bromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NAqueous Kolliphor EL1564
23-Bromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂Et₃NAqueous Kolliphor EL6096

The data demonstrates that the reaction initially provides a moderate yield, which is significantly improved by extending the reaction time. This suggests that while the coupling is feasible, the reaction kinetics may be influenced by the electronic nature of the aniline derivative.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism can be broken down into three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this analogous case, 3-bromoaniline) to form a Pd(II) complex. This step involves the insertion of the palladium into the carbon-halogen bond.

Transmetalation: The organoboron reagent (2-thienyl boronic acid) reacts with the Pd(II) complex in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. The base is crucial in this step to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Derivatization and Structural Modification of 3 Oxolan 2 Ylmethoxy Aniline

Synthesis of Substituted 3-(Oxolan-2-ylmethoxy)aniline Analogues

The synthesis of analogues of this compound can be approached by introducing additional substituents onto the aromatic ring. Modern synthetic methods, such as multi-component reactions, offer efficient pathways to construct diverse libraries of substituted anilines from simple precursors. beilstein-journals.orgrsc.org

One powerful strategy is the three-component benzannulation reaction, which combines a 1,3-diketone, an amine, and acetone (B3395972) to form meta-substituted anilines. beilstein-journals.org This method's success is often governed by the electronic nature of the substituents on the starting materials. beilstein-journals.org By strategically choosing different 1,3-diketones and amines, a wide array of functional groups, including alcohols, phenols, and alkenes, can be incorporated. beilstein-journals.org For instance, reacting a suitably chosen 1,3-diketone with an amine like this compound in the presence of acetone could yield a more complex, substituted derivative. The reaction proceeds through the formation of an enamine from the amine and acetone, followed by nucleophilic addition to the diketone, cyclization, and subsequent dehydration to form the aromatic aniline (B41778) product. beilstein-journals.org

Another approach involves gold-catalyzed three-component reactions, which can assemble substituted anilines in a modular fashion from components like aminoacetoaldehyde acetals and two different alkynes. rsc.orgresearchgate.net This method provides a variety of substituted anilines by altering the combination of the three starting components. rsc.org Furthermore, established methods for producing meta-substituted anilines, such as the reaction of ortho-chlorophenol derivatives with alkaline amides, provide alternative routes to analogues. google.com A Pd/C-ethylene system can also be used to synthesize a range of ortho-, meta-, and para-substituted anilines from corresponding cyclohexanones, offering a versatile strategy that allows for substituent introduction before aromatization. acs.org

Table 1: Exemplary Three-Component Synthesis of Substituted Anilines
1,3-Diketone ComponentAmine ComponentKey Reaction ConditionsResulting Product TypeReference
1,2,4-Oxadiazol-5-yl substituted 1,3-diketoneBenzylamineAcetone, 60 °Cmeta-Substituted N-benzylaniline beilstein-journals.org
1,3,4-Oxadiazol-substituted 1,3-diketoneMorpholineAcetone/CHCl₃, 60 °Cmeta-Substituted N-morpholinoaniline beilstein-journals.org
Heterocycle-substituted 1,3-diketone2,6-Di(isopropyl)anilineAcOH, Molecular Sieves, Acetone, 60 °CSterically hindered meta-substituted aniline beilstein-journals.org

Exploration of Substitution Effects on Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. Introducing additional substituents onto the phenyl ring would significantly modulate this reactivity through inductive and resonance effects. chemistrysteps.comresearchgate.net

The amino group (-NH₂) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org This high reactivity is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing its electron density and stabilizing the carbocation intermediate formed during substitution. chemistrysteps.com Consequently, reactions like bromination of aniline often proceed readily without a Lewis acid catalyst, leading to polysubstituted products. libretexts.orgallen.in

The introduction of electron-donating groups (EDGs) onto the ring of a this compound analogue would further enhance the ring's activation and the basicity of the amino group. chemistrysteps.comresearchgate.net Conversely, electron-withdrawing groups (EWGs) would decrease the electron density of the ring, making it less reactive toward electrophiles and decreasing the basicity of the amine. chemistrysteps.comresearchgate.net For example, in the oxidation of substituted anilines with peroxydisulfate, electron-releasing substituents accelerate the reaction, while electron-withdrawing groups retard it, indicating an electrophilic attack on the amine. cdnsciencepub.com

This predictable influence of substituents is crucial for directing synthetic outcomes. For instance, to control the high reactivity of the aniline ring and avoid over-substitution, the amino group can be temporarily protected by acetylation. This converts the amino group into a less activating acetamido group, allowing for more controlled reactions like mononitration before the protecting group is removed. libretexts.org

Table 2: Predicted Effects of Substituents on the Reactivity of the Aniline Moiety
Substituent Type (Example)Effect on Ring Reactivity (Electrophilic Substitution)Effect on Amino Group BasicityReference
Electron-Donating (e.g., -CH₃, -OCH₃)Increased (Stronger activation)Increased chemistrysteps.comresearchgate.net
Electron-Withdrawing (e.g., -NO₂, -CN)Decreased (Deactivation)Decreased chemistrysteps.comresearchgate.net
Halogen (e.g., -Cl, -Br)Decreased (Deactivation via induction, but still ortho, para-directing)Decreased chemistrysteps.com

Stereoselective Synthesis of Chiral this compound Derivatives

The inherent chirality of the oxolane ring in this compound provides a valuable starting point for stereoselective synthesis. Reactions that introduce new stereocenters can proceed with diastereoselectivity, influenced by the existing chiral center.

A key strategy involves using chiral auxiliaries to control the stereochemical outcome of a reaction. For example, Ellman's chiral tert-butanesulfinamide is a highly effective reagent for the preparation of chiral amines, including those with multiple stereogenic centers. osi.lv Reacting this compound with this auxiliary could be a pathway to diastereomerically enriched products.

Furthermore, transition metal-catalyzed asymmetric reactions are powerful tools for creating chiral molecules. The enantioselective synthesis of atropisomeric anilides has been achieved via Pd(II)-catalyzed C-H olefination using amino acid-derived ligands, demonstrating precise stereochemical control. nih.gov Organocatalytic methods, such as chiral phosphoric acid-catalyzed annulation reactions, have also been employed for the enantioselective synthesis of complex heterocyclic structures from simple anilines. acs.org

Given that this compound already possesses a stereocenter, any subsequent reaction that generates a new chiral center will lead to diastereomers. Diastereoconvergent synthesis is a sophisticated approach where a mixture of diastereomers in the starting material can be converted into a single diastereomer of the product. semanticscholar.org For instance, a selenium-catalyzed intermolecular C-H amination of homoallylic alcohols has been shown to produce anti-1,2-amino alcohols with high diastereoselectivity, irrespective of the starting material's stereochemistry. semanticscholar.org Applying similar principles could allow for the synthesis of specific diastereomers of derivatized this compound.

Incorporation of this compound into Macromolecular Architectures

The aniline functional group serves as a versatile handle for incorporating small molecules into larger macromolecular structures, such as polymers and macrocycles. This can be achieved either by polymerizing aniline monomers or by attaching them to a pre-existing polymer backbone.

Oxidative polymerization of aniline and its derivatives is a common method to produce polyanilines (PANI), a class of conducting polymers with numerous applications. nih.gov The properties of the resulting polymer, such as solubility and conductivity, are highly dependent on the substituents present on the aniline monomer. rsc.orgresearchgate.net Incorporating the bulky and potentially solubilizing 3-(oxolan-2-ylmethoxy) group into a polyaniline chain could enhance its processability in common organic solvents. rsc.org The polymerization is typically carried out in an acidic solution using an oxidizing agent like ammonium (B1175870) persulfate. scielo.brgoogle.com

Alternatively, this compound can be attached to other polymer backbones through its reactive amino group. Post-polymerization modification allows for the introduction of specific functionalities onto a polymer. For example, polyaniline itself can be functionalized through reactions like diazonium coupling or nucleophilic addition, indicating that the aniline moiety is amenable to covalent attachment. scielo.brresearchgate.net

Aniline derivatives are also key building blocks in supramolecular chemistry for the synthesis of macrocycles. One-pot condensation reactions of anilines, such as diphenylamine (B1679370), with paraformaldehyde can yield novel macrocyclic arenes with defined cavity sizes and conformations. mdpi.com The use of this compound in such reactions could lead to new host-guest systems with chiral recognition properties imparted by the oxolane moiety.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, revealing connectivity and stereochemical relationships.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 3-(Oxolan-2-ylmethoxy)aniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the oxolane (tetrahydrofuran) moiety and the methoxy (B1213986) linker.

The aromatic region would likely show complex splitting patterns for the four protons on the substituted benzene (B151609) ring. Based on the substituent effects of the amino (-NH₂) and the ether (-OCH₂-) groups, the proton ortho to the amino group and para to the ether group is expected to be the most upfield. The other aromatic protons will resonate at slightly different chemical shifts, predictable from additive chemical shift rules for substituted benzenes. The amino group protons would likely appear as a broad singlet.

The aliphatic region would feature signals for the protons of the oxolane ring and the methylene (B1212753) bridge. The protons on the carbon adjacent to the two oxygen atoms (the anomeric proton of the oxolane ring) would be the most deshielded in this group. The methylene protons of the -OCH₂- linker would likely appear as a multiplet due to coupling with the adjacent chiral center in the oxolane ring. The remaining protons of the oxolane ring would resonate further upfield, with their multiplicities determined by spin-spin coupling with neighboring protons.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H6.2 - 7.2m
-NH₂3.5 - 4.5br s
-OCH₂-3.8 - 4.2m
Oxolane-CH-O4.0 - 4.4m
Oxolane-CH₂-O3.6 - 3.9m
Oxolane-CH₂1.8 - 2.2m

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The aromatic carbons will resonate in the downfield region (typically 100-160 ppm). The carbons directly attached to the nitrogen and oxygen atoms will be the most deshielded. For instance, the carbon atom of the aniline ring bonded to the amino group and the one bonded to the ether linkage are expected at the lower end of this range.

The aliphatic carbons of the oxolane ring and the methylene linker will appear in the upfield region of the spectrum. The carbon of the methylene bridge (-OCH₂-) and the carbons of the oxolane ring bonded to oxygen will be more deshielded compared to the other aliphatic carbons.

Expected ¹³C NMR Data for this compound:

Carbon AtomExpected Chemical Shift (ppm)
Aromatic C-NH₂145 - 150
Aromatic C-O158 - 162
Aromatic C-H100 - 130
-OCH₂-70 - 75
Oxolane-CH-O75 - 80
Oxolane-CH₂-O65 - 70
Oxolane-CH₂25 - 35

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the protons within the oxolane ring and confirming the coupling between the methylene bridge protons and the adjacent oxolane proton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the protons of the -OCH₂- bridge and the aromatic carbon to which the ether group is attached, as well as to the anomeric carbon of the oxolane ring, thus confirming the linkage between the aniline and oxolane moieties. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

For this compound, the key functional groups that will give rise to characteristic bands include the N-H bonds of the primary amine, the C-N bond, the aromatic C=C bonds, the C-O ether linkages, and the aliphatic C-H bonds.

N-H Stretching: The primary amine group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the oxolane and methylene groups will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether linkages (both aryl-alkyl and alkyl-alkyl) will result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
N-H Bend1590 - 1650Medium
C-O Stretch (Aryl-Alkyl Ether)1200 - 1275Strong
C-O Stretch (Alkyl-Alkyl Ether)1070 - 1150Strong

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern.

For this compound (C₁₁H₁₅NO₂), the expected monoisotopic mass is approximately 193.11 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the ether linkages. For example, the loss of the oxolane moiety or the entire oxolan-2-ylmethoxy group would result in characteristic fragment ions. The cleavage of the C-O bond between the aromatic ring and the methoxy linker is also a probable fragmentation pathway.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

In the absence of a single crystal, powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the sample's crystallinity. While not providing the detailed structural information of single-crystal XRD, PXRD is a valuable tool for characterizing the solid-state properties of the compound. researchgate.netdtic.mil

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In the context of aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable insights into the electronic transitions within the molecule, primarily associated with the π-electron system of the aniline chromophore.

The electronic spectrum of aniline, the core chromophore of this compound, exhibits characteristic absorption bands in the ultraviolet region that arise from π → π* transitions. wikipedia.org The benzene ring conjugated with the amino group's lone pair of electrons gives rise to these distinct absorptions. wikipedia.org Typically, aniline shows two primary absorption bands. researchgate.net The first, more intense band is analogous to the E2-band of benzene and appears at a shorter wavelength, while the second, less intense band corresponds to the B-band of benzene and appears at a longer wavelength. wikipedia.org For instance, in ethanol (B145695), the maximum absorption (λmax) for aniline is observed at approximately 230 nm. wikipedia.org Another report identifies prominent peaks for aniline in the UV region at 220 nm and 290 nm, which are assigned to the S₀ → S₂ and S₀ → S₁ transitions, respectively. researchgate.net

The introduction of a substituent on the aniline ring can modify the absorption characteristics. The 3-(Oxolan-2-ylmethoxy) group, attached to the meta-position of the aniline ring, is expected to act as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, alters its ability to absorb light. The ether linkage (-O-) in the substituent has lone pairs of electrons that can interact with the π-system of the benzene ring, although the meta-position limits the extent of direct resonance compared to ortho and para positions.

This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic aniline absorption bands. While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, the expected spectral properties can be inferred from the behavior of aniline and its substituted derivatives. The solvent environment also plays a crucial role; changing solvent polarity can influence the position and intensity of absorption maxima. ajrsp.com For example, when aniline is dissolved in dilute aqueous acid, the formation of the anilinium cation prevents the lone pair on the nitrogen from conjugating with the benzene ring, causing a hypsochromic shift (blue shift) of λmax to 203 nm, similar to benzene. wikipedia.org

The detailed research findings on the parent compound, aniline, provide a foundational understanding for interpreting the electronic and optical properties of its derivatives.

Research Findings on Aniline UV-Vis Spectroscopy

CompoundSolvent/Conditionsλmax (nm)Transition TypeReference
AnilineEthanol230π → π wikipedia.org
AnilineDilute Aqueous Acid203π → π wikipedia.org
AnilineNot Specified220S₀ → S₂ (¹A₁ → ¹B₂) researchgate.net
AnilineNot Specified290S₀ → S₁ (¹A₁ → ¹B₁) researchgate.net
AnilineNot Specified~293π → π* (benzenoid) researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Oxolan 2 Ylmethoxy Aniline

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net By employing methods such as the B3LYP functional combined with a basis set like 6-311++G**, researchers can determine the most stable three-dimensional arrangement of atoms in 3-(Oxolan-2-ylmethoxy)aniline. nih.gov

This geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this would involve characterizing the geometry of the aniline (B41778) ring, the oxolane ring, and the connecting ether linkage. The results of such calculations provide a foundational understanding of the molecule's static structure, which is crucial for all further computational analysis. Detailed studies on various aniline derivatives have shown that DFT calculations can provide optimized geometries that are in good agreement with experimental data where available. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A small band gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. Conversely, a large band gap implies greater stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom, while the LUMO would be distributed across the aromatic system. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 1: Hypothetical Frontier Orbital Data for this compound
ParameterEnergy (eV)Description
HOMO Energy-5.85Energy of the highest occupied molecular orbital
LUMO Energy-0.95Energy of the lowest unoccupied molecular orbital
Band Gap (ΔE)4.90Indicates chemical stability and reactivity

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. mdpi.comnih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface. researchgate.net

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. nih.gov

Green Regions : Represent areas of neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage and oxolane ring. These are the primary sites for electrophilic attack. samipubco.comthaiscience.info Positive potential (blue) would be concentrated around the hydrogen atoms of the amino group and the aromatic ring, indicating sites for nucleophilic interactions. samipubco.com This analysis provides a clear, visual guide to the molecule's reactive centers. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's lowest-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, typically in a solvated environment. bohrium.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and intermolecular interactions.

For this compound, MD simulations would be crucial for understanding the flexibility of the molecule, particularly the rotation around the bonds connecting the aniline and oxolane moieties. These simulations can reveal the preferred conformations of the molecule in solution and the energetic barriers between them. Furthermore, by simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the molecule's amino and ether groups and the surrounding water molecules, providing insight into its solubility and hydration shell structure. bohrium.com

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, chemists can determine the most favorable reaction pathways and predict reaction rates. mdpi.com

For this compound, this approach could be used to study various potential reactions, such as electrophilic substitution on the aniline ring or reactions involving the amino group. researchgate.net For a given reaction, computational chemists can identify the transition state structure—the highest energy point along the reaction coordinate—and calculate the activation energy. A lower activation energy corresponds to a faster reaction. These studies provide a molecular-level understanding of why certain products are formed over others, guiding synthetic efforts. nih.govmdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent DFT (TD-DFT), can accurately predict various spectroscopic properties of molecules, serving as a powerful complement to experimental measurements. physchemres.orgaip.org These calculations can help assign spectral features and understand the electronic transitions responsible for them. ehu.es

For this compound, TD-DFT could be used to predict its UV-Vis absorption spectrum. The calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These absorptions typically correspond to electronic transitions, such as π→π* transitions within the aniline ring. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated, aiding in the interpretation of experimental spectra by assigning specific peaks to the vibrational modes of the molecule (e.g., N-H stretching, C-O-C bending). researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound
Spectroscopy TypePredicted ParameterValueAssignment
UV-Vis (TD-DFT)λmax 1295 nmπ→π* transition
UV-Vis (TD-DFT)λmax 2240 nmπ→π* transition
IR (DFT)Vibrational Frequency3450 cm-1N-H stretch
IR (DFT)Vibrational Frequency1100 cm-1C-O-C stretch

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their reactivity or physical properties. utq.edu.iqresearchgate.net These models are built by first calculating a set of numerical descriptors that quantify various aspects of the molecules' structure and electronic properties.

For a series of related aniline derivatives, including this compound, one could develop a QSPR model. nih.gov The process would involve:

Calculating Descriptors : Using DFT and other methods to compute a wide range of descriptors, such as HOMO/LUMO energies, dipole moment, molecular weight, surface area, and various electronic parameters. thaiscience.info

Gathering Experimental Data : Measuring a specific property of interest, such as lipophilicity (logP) or a measure of biological activity, for a set of aniline derivatives. nih.gov

Model Development : Using statistical methods like Multiple Linear Regression (MLR) to build an equation that relates the calculated descriptors to the experimental property. nih.gov

Such a model could then be used to predict the properties of new, unsynthesized aniline derivatives, accelerating the discovery process by prioritizing compounds with desired characteristics. utq.edu.iqutq.edu.iq

Structure Reactivity and Structure Property Relationships Sar/spr in 3 Oxolan 2 Ylmethoxy Aniline Systems Excluding Biological Activity

Impact of Substituent Variation on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 3-(Oxolan-2-ylmethoxy)aniline are fundamentally governed by the electronic and steric nature of the substituents on the aromatic ring. The parent molecule contains two key functional groups that dictate its reactivity: the amino group (-NH₂) and the oxolan-2-ylmethoxy ether group (-OCH₂-C₄H₇O).

The amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the carbocation intermediate (the arenium ion) formed during the substitution. Similarly, the ether linkage is also an activating, ortho-, para-directing group. In this compound, these two groups are in a meta-relationship to each other. Their combined influence directs incoming electrophiles to the 2-, 4-, and 6-positions, which are ortho and para to the strongly activating amino group.

The introduction of additional substituents onto the aniline (B41778) ring can significantly modify this intrinsic reactivity. The nature of these substituents determines whether the ring becomes more or less reactive and can alter the regioselectivity of subsequent reactions. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) further activate the ring, increasing the rate of electrophilic substitution. They enhance the electron density of the ring, making it a more potent nucleophile.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) deactivate the ring by withdrawing electron density, either through inductive effects or resonance. This makes the ring less nucleophilic and slows down the rate of electrophilic substitution.

A practical example of substituent effects can be observed in the conjugate addition of various aniline derivatives to parthenolide, a natural product Michael acceptor. While not a direct reaction of this compound, the data illustrates how substituents on the aniline ring influence nucleophilicity and reaction yield. Generally, anilines with electron-donating groups show good reactivity.

Aniline SubstituentElectronic EffectObserved Yield (%) in Conjugate Addition
None (Aniline)Neutral77
p-HydroxyStrongly Donating75
o-HydroxyStrongly Donating72
p-MethoxyDonating54
p-MethylWeakly Donating51

This data suggests that while strong electron-donating groups like hydroxyl lead to high yields, the relationship between electronic properties and reaction outcomes can be complex and influenced by other factors like catalysis and reaction conditions.

Stereochemical Influence on Chemical Transformations and Product Outcomes

The this compound molecule is chiral, with a stereocenter at the C2 position of the oxolane (tetrahydrofuran) ring. This inherent chirality can have a profound influence on the molecule's chemical transformations, leading to the formation of diastereomeric products. This phenomenon, known as substrate-controlled stereoselectivity, arises because the existing stereocenter creates a chiral environment that makes the two faces of a reactive center (like a double bond or the aromatic ring) diastereotopic.

Reagents approaching the molecule will encounter different steric and electronic environments on each face, leading to a preferential reaction on the less hindered or electronically favored side. The principles of stereoselective synthesis of substituted tetrahydrofurans provide a strong basis for understanding these potential outcomes.

For example, in reactions involving the aniline nitrogen or the aromatic ring, the bulky and conformationally complex (oxolan-2-ylmethoxy) group can act as a chiral auxiliary. It can block one face of the molecule, directing an incoming reagent to the opposite face. The efficiency of this stereochemical control would depend on several factors:

Proximity of the reacting center to the stereocenter: The closer the reaction is to the oxolane ring, the stronger the expected stereochemical influence.

Conformational rigidity: A more rigid conformation of the molecule will enhance the facial bias, leading to higher diastereoselectivity.

Reaction conditions: Temperature, solvent, and the nature of the reagents can all affect the stereochemical outcome.

Methods for the stereoselective synthesis of tetrahydrofurans often rely on generating stereocenters during the ring-forming process. However, when the chiral tetrahydrofuran (B95107) moiety is already present, as in this compound, it directs subsequent transformations. For instance, if a second stereocenter were to be created on the aniline side chain, the existing C2 stereocenter would likely favor the formation of one diastereomer over the other.

Conformational Analysis and its Correlation with Reaction Pathways

The reactivity of this compound is intrinsically linked to its three-dimensional shape and conformational flexibility. The molecule has two main sources of conformational isomerism: the puckering of the tetrahydrofuran (oxolane) ring and rotation around the various single bonds connecting the ring to the aniline moiety.

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two main families of puckered conformations: the twisted (C₂) form and the envelope (Cₛ) form. These conformers are separated by a very small energy barrier, allowing for rapid interconversion through a process known as pseudorotation. The presence of the methoxy-aniline substituent at the C2 position will influence the conformational preference. Studies on similar molecules like tetrahydrofurfuryl alcohol show that the substituent's orientation significantly impacts which ring pucker (envelope or twist) is more stable.

Furthermore, rotation around the C2-C(methylene), O-C(methylene), and C(aryl)-O bonds creates a multitude of rotational isomers (rotamers). The relative orientation of the oxolane ring and the aniline ring is critical. Certain conformations may be stabilized by weak intramolecular interactions, such as hydrogen bonding between the aniline N-H and the ether oxygen of the ring. Conversely, other conformations may be disfavored due to steric repulsion.

The population of these different conformers, even if they are in rapid equilibrium, can dictate the course of a chemical reaction. According to the Curtin-Hammett principle, the product ratio of a reaction is determined by the difference in the free energies of the transition states leading to the products, not by the ground-state population of the conformers. However, a specific conformer, even if it is a minor component at equilibrium, may be the one that preferentially enters the reaction pathway because it has a lower energy transition state. For instance, a particular conformation might allow for better orbital overlap with a reagent or present a less sterically hindered path for attack, thus channeling the reaction through that specific pathway.

Relationship between Molecular Architecture and Spectroscopic Signatures

The unique molecular architecture of this compound gives rise to characteristic signals in various spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum can be predicted based on the distinct chemical environments of the protons.

Aromatic Protons: The protons on the aniline ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). As a 1,3-disubstituted ring, a complex splitting pattern is expected. The protons at positions 2, 4, and 6 will show distinct signals influenced by the ortho-, meta-, and para-relationships to the two different substituents.

Aniline Protons: The -NH₂ protons typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Oxolane Ring Protons: The protons on the tetrahydrofuran ring and the adjacent methylene (B1212753) bridge (-OCH₂-) create a complex system. The proton at the C2 stereocenter will be a multiplet. The two protons of the methylene bridge are diastereotopic due to the adjacent chiral center and should, in principle, appear as two separate signals, each likely a doublet of doublets (an AB quartet further split by the C2 proton). The remaining protons on the C3, C4, and C5 positions of the oxolane ring will appear as multiplets in the upfield region (typically δ 1.5-4.0 ppm).

Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (δ, ppm)Splitting Pattern
Aromatic C-H6.5 - 7.3Multiplets
Amine N-H₂~3.5 - 4.5 (variable)Broad Singlet
-O-CH₂-Ar~4.0 - 4.2Multiplet (likely complex)
Oxolane C2-H~4.1 - 4.3Multiplet
Oxolane C3, C4, C5-H~1.6 - 2.2Multiplets

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.

N-H Stretching: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxolane and methylene groups will be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the C-O-C ether linkage is expected in the 1050-1250 cm⁻¹ region.

The precise positions of these peaks provide a fingerprint for the molecule's structure.

Computational Approaches to Structure-Reactivity Predictions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting and rationalizing the structure-reactivity and structure-property relationships of molecules like this compound. These theoretical studies can provide insights that are difficult to obtain experimentally.

Key applications of computational methods include:

Geometry Optimization: DFT calculations can determine the lowest energy three-dimensional structures of different conformers and the energy barriers for their interconversion. This is crucial for understanding the conformational landscape discussed in section 7.3.

Electronic Property Analysis: The distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. The HOMO energy, for instance, correlates with the molecule's ability to act as a nucleophile, while the LUMO energy relates to its ability to act as an electrophile. The MEP map can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule, predicting where reactions are likely to occur.

Reactivity Indices: Computational methods can quantify concepts like electrophilicity and nucleophilicity, allowing for the prediction of how substituent changes will affect reactivity. For example, calculations can predict how adding an electron-withdrawing group to the aniline ring will lower the HOMO energy, making the molecule less reactive in electrophilic substitutions.

Reaction Mechanism and Energetics: DFT can be used to map out entire reaction pathways, calculating the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies, which directly relate to reaction rates, and can help elucidate complex reaction mechanisms, including stereochemical outcomes.

Spectroscopic Prediction: Computational models can simulate IR and NMR spectra. Calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm structural assignments and aid in the interpretation of complex spectra.

These computational approaches provide a theoretical framework that complements experimental observations, enabling a deeper understanding of the factors that control the chemical behavior of this compound and its derivatives.

Applications of 3 Oxolan 2 Ylmethoxy Aniline in Advanced Materials Science and Catalysis

Utilization as a Monomer or Precursor in Polymer Chemistry and Functional Materials

The aniline (B41778) functional group is a well-established monomer for producing electroactive polymers, and derivatives are frequently used to tune the properties of the resulting materials. rsc.orgnih.gov As a substituted aniline, 3-(Oxolan-2-ylmethoxy)aniline can serve as a monomer or comonomer to create functional polymers with tailored characteristics. The oxolan-2-ylmethoxy substituent is expected to impart increased solubility in organic solvents, a common challenge with the parent polyaniline, thereby improving processability for film and fiber fabrication. nih.govresearchgate.net

Synthesis of Specialty Polymers and Copolymers

This compound can be polymerized through oxidative chemical or electrochemical methods, similar to other aniline derivatives, to form a homopolymer. nih.govresearchgate.net More commonly, it would be used as a comonomer with aniline or other functionalized anilines to synthesize copolymers with specific properties. urfu.ruacs.org The incorporation of the bulky and flexible oxolan-2-ylmethoxy group into the polymer chain can disrupt the planarity and close packing typical of polyaniline, which in turn influences the material's mechanical, thermal, and solubility properties. rsc.org

Research on the copolymerization of aniline with various substituted derivatives has shown that the nature of the substituent plays a critical role in the final polymer's characteristics. Electron-donating groups, such as the methoxy (B1213986) group present in this molecule's side chain, are known to influence the electronic properties and polymerization kinetics. researchgate.net The presence of the ether linkage could also enhance the polymer's adhesion to certain substrates and improve its compatibility with other polymers in blends.

Table 1: Influence of Substituents on Polyaniline (PANI) Derivative Properties

Substituent TypeExample MonomerExpected Effect on Polymer PropertiesReference
Electron-Donating (Alkoxy)2-MethoxyanilineIncreased solubility, modified electronic band gap, potential for higher conductivity in some cases. researchgate.net
Electron-Withdrawing (Halogen)m-ChloroanilineDecreased conductivity, increased solubility. researchgate.net
Bulky Alkyl Group2-(1-methylbut-2-en-1-yl)anilineSignificantly improved solubility in organic solvents, altered surface morphology. rsc.orgnih.gov
Acidic Group (Sulfonic)3-Aminobenzenesulfonic acidSelf-doping properties, increased water solubility. researchgate.net

Development of Conjugated Polymers and Optoelectronic Materials

Polyaniline and its derivatives are a major class of conducting polymers due to their conjugated π-electron systems. ijseas.commdpi.com These materials have applications in a variety of optoelectronic devices, including sensors, electrochromic devices, and as components in organic light-emitting diodes (OLEDs). By incorporating this compound into a polymer backbone, it is possible to tune the optoelectronic properties. The electron-donating nature of the alkoxy substituent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the polymer's band gap and, consequently, its absorption and emission spectra. ijseas.comresearchgate.net

The synthesis of copolymers by reacting electron-donor monomers like anilines with electron-acceptor monomers such as thiophenes can produce materials with tailored band gaps for specific applications. jept.de Furthermore, the creation of nanocomposites, for instance by incorporating materials like copper oxide (CuO) or tungsten disulfide (WS₂) into a polyaniline derivative matrix, can significantly enhance photoelectric efficiency and conductivity, making them suitable for advanced optoelectronic devices and flexible electronics. mdpi.comacs.org The oxolane group in this compound could facilitate the dispersion of such nanoparticles within the polymer matrix.

Role in the Synthesis of Dyes, Pigments, and Imaging Materials

Aniline and its derivatives are foundational intermediates in the dye and pigment industry. atamanchemicals.comwikipedia.org The primary aromatic amine group of this compound is readily converted into a diazonium salt upon reaction with nitrous acid at low temperatures. wikipedia.orgbritannica.com This process, known as diazotization, generates a highly reactive intermediate that can be coupled with electron-rich aromatic compounds like phenols or other anilines to form intensely colored azo dyes. britannica.comijirset.com

The specific structure of the this compound precursor would directly influence the properties of the resulting dye. The substituent group alters the electronic structure of the azo chromophore, thereby determining the final color. Additionally, the bulky and somewhat polar oxolane side chain would affect the dye's solubility in various media and its affinity for different substrates, such as textile fibers. This allows for the creation of custom dyes with specific shades and performance characteristics. ijirset.com Beyond traditional dyes, aniline derivatives are also used in the formulation of materials for modern imaging applications. For example, the photopolymerization of aniline derivatives can be used to create well-defined, photorewritable conducting images on composite films. researchgate.net

Application as a Ligand or Organocatalyst in Homogeneous or Heterogeneous Catalysis

The nitrogen atom of the aniline group and the oxygen atom within the oxolane ring of this compound possess lone pairs of electrons, making the molecule a candidate for use as a ligand in coordination chemistry. It can potentially act as a bidentate N,O-ligand, coordinating to a metal center to form a stable chelate ring. Such metal complexes are central to homogeneous catalysis. Substituted anilines have been successfully employed as stabilizing ancillary ligands for highly active palladium(II)-N-heterocyclic carbene (NHC) precatalysts used in a variety of cross-coupling reactions. nih.gov The electronic and steric properties of the aniline ligand can be fine-tuned to optimize catalytic activity and selectivity. nih.govnih.gov Palladium catalysts supported by S,O-ligands have demonstrated high para-selectivity in the C-H functionalization of aniline derivatives. acs.orgresearchgate.netru.nl

In the field of organocatalysis, aniline derivatives are used to catalyze reactions without the need for a metal. They can participate in asymmetric reactions, such as Friedel-Crafts alkylations, where a chiral phosphoric acid catalyst directs the enantioselective functionalization of the aniline ring. acs.orgnih.govacs.org Secondary amines have also been shown to act as organocatalysts for the regioselective ortho-chlorination of anilines. rsc.org The specific structure of this compound could be leveraged in designing new organocatalysts for specific transformations.

Intermediate in the Synthesis of Agrochemicals and Industrial Chemicals

Aniline and its derivatives are versatile and economically important intermediates for the synthesis of a vast array of industrial and specialty chemicals. atamanchemicals.comevonik.com Their applications span numerous sectors, including the production of polymers, rubber processing chemicals, pharmaceuticals, and, notably, agrochemicals. transparencymarketresearch.comcoherentmarketinsights.com Aromatic amines are core structural motifs in many herbicides, pesticides, and fungicides. coherentmarketinsights.comresearchgate.net

The synthesis of these complex molecules often relies on the functionalization of a core aniline structure. researchgate.netnih.gov this compound, with its distinct substitution pattern, can serve as a valuable starting material. The amino group provides a reactive handle for building more complex structures, while the oxolan-2-ylmethoxy side chain can be used to modify the final product's physicochemical properties, such as its solubility, stability, and biological activity. The ability to introduce this specific functional group allows for the systematic exploration of new chemical entities in the development of novel agrochemicals and other industrial products. transparencymarketresearch.com

Analytical Methodologies for Characterization, Detection, and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the separation and purity analysis of organic compounds like aniline (B41778) derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

HPLC is a highly suitable technique for the analysis of aniline derivatives, as it typically does not require a derivatization step, which is often necessary for GC analysis of polar and thermolabile compounds. wikipedia.org For 3-(Oxolan-2-ylmethoxy)aniline, reversed-phase HPLC would be the method of choice. A C18 stationary phase is commonly used, providing good retention and separation for aromatic amines.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase would consist of a mixture of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. acs.orgresearchgate.net Detection is commonly performed using a UV detector, as the aniline chromophore exhibits strong absorbance in the UV region, typically between 230 and 290 nm. wikipedia.org For samples with low concentrations of the analyte, a pre-concentration step using solid-phase extraction (SPE) can be employed, which can be integrated into an on-line SPE-HPLC system for automation and high sensitivity. wikipedia.orgthermofisher.com

Table 1: Illustrative HPLC Parameters for Analysis of Aniline Derivatives

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., Shim-pack FC-ODS, 75 mm x 4.6 mm, 3 µm) acs.orgresearchgate.net
Mobile PhaseGradient or isocratic elution with Methanol or Acetonitrile and Water (containing 0.1% Formic Acid) acs.orgresearchgate.netnih.gov
Flow Rate0.3 - 1.0 mL/min acs.orgresearchgate.net
Column TemperatureAmbient to 45°C nih.gov
DetectionUV-Vis Detector (e.g., at 230-290 nm) wikipedia.org
Injection Volume5 - 20 µL acs.orgresearchgate.net

Gas chromatography is another powerful technique for the separation of volatile and thermally stable aniline derivatives. jst.go.jp The analysis of this compound by GC would likely involve a capillary column with a non-polar or medium-polarity stationary phase, such as one coated with SE-54 (5% phenyl-methylpolysiloxane). jst.go.jp

A temperature-programmed oven is essential to ensure the elution of the compound with good peak shape. researchgate.net Detection can be accomplished using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. jst.go.jp While many aniline derivatives can be analyzed directly, some may require derivatization to improve volatility and thermal stability. wikipedia.org

Table 2: Representative GC Parameters for Analysis of Aniline Derivatives

ParameterTypical ConditionReference
ColumnFused Silica Capillary Column (e.g., SE-54, 30 m x 0.25 mm) jst.go.jp
Carrier GasHelium or Nitrogen jst.go.jp
Injector Temperature200 - 250°C researchgate.net
Oven ProgramInitial temp 50-80°C, ramped to 230-280°C jst.go.jpresearchgate.net
DetectorFlame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) jst.go.jp
Injection ModeSplit or Splitless researchgate.net

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods, including UV-Visible and colorimetric assays, can be used for the quantification of aniline derivatives, particularly when chromatographic equipment is not available or for rapid screening purposes.

Direct UV spectrophotometry can be employed by measuring the absorbance of a solution containing this compound. Aniline itself absorbs light in the UV range, with a maximum absorbance (λmax) around 230 nm in ethanol (B145695). wikipedia.org This method is simple and rapid but is susceptible to interference from other UV-absorbing compounds in the sample matrix.

For enhanced selectivity, colorimetric assays based on chemical derivatization are often preferred. A classic method for primary aromatic amines involves diazotization with nitrous acid, followed by coupling with a chromogenic agent (such as 2,6-dihydroxybenzoic acid) to form a stable, colored azo dye. researchgate.net The concentration is then determined by measuring the absorbance of the colored solution at its λmax, which for one such azo dye is 432 nm. researchgate.net Another approach involves the reaction with reagents like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form a colored charge-transfer complex that can be quantified spectrophotometrically. researchgate.netnih.gov

Table 3: Spectrophotometric Methods for Aniline Derivative Quantification

MethodPrincipleTypical λmaxReference
Direct UV SpectrophotometryInherent UV absorbance of the aniline chromophore.~230 - 290 nm wikipedia.org
Diazotization-Coupling ReactionFormation of a colored azo dye after reaction with a coupling agent.~432 nm researchgate.net
Charge-Transfer ComplexationReaction with an electron acceptor (e.g., TCNQ) to form a colored complex.Varies with reagent researchgate.netnih.gov

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

For unequivocal identification and highly sensitive quantification, especially in complex matrices, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. It is highly recommended for confirming the identity of analytes when analyzing unfamiliar samples. jst.go.jp The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which serves as a chemical fingerprint for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers exceptional sensitivity and selectivity for the analysis of aniline derivatives in various samples, including environmental water. nih.gov Electrospray ionization (ESI) in positive mode is a common technique for generating ions of aniline compounds. nih.gov For quantitative analysis, tandem mass spectrometry is often performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, significantly reducing background noise and enhancing sensitivity. acs.orgresearchgate.netnih.gov Based on its chemical formula (C11H15NO2), the predicted monoisotopic mass of this compound is 193.11 Da. nih.gov This allows for the prediction of key ions that would be monitored in an MS experiment.

Table 4: Predicted Mass Spectrometry Data and Typical LC-MS/MS Parameters for this compound

ParameterPredicted Value / Typical ConditionReference
Molecular FormulaC11H15NO2 nih.gov
Monoisotopic Mass193.11028 Da nih.gov
Predicted [M+H]+ Adduct (m/z)194.11756 nih.gov
Predicted [M+Na]+ Adduct (m/z)216.09950 nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
MS Detection ModeMultiple Reaction Monitoring (MRM) for quantification acs.orgresearchgate.netnih.gov

Future Research Directions and Emerging Opportunities in 3 Oxolan 2 Ylmethoxy Aniline Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

While the parent compound is accessible, future research will likely focus on creating more complex derivatives with tailored properties. The development of novel synthetic methodologies is crucial for accessing a wider chemical space.

Multi-Component Reactions (MCRs): The aniline (B41778) moiety is an excellent substrate for MCRs, such as the Ugi or Passerini reactions. Future work could involve developing one-pot procedures that combine 3-(Oxolan-2-ylmethoxy)aniline with various aldehydes, isocyanides, and carboxylic acids to rapidly generate libraries of complex amides and peptidomimetics. This approach aligns with the principles of atom economy and procedural efficiency.

Late-Stage Functionalization: C-H activation strategies represent a powerful tool for directly modifying the aromatic ring of this compound. Research into regioselective C-H amination, arylation, or alkylation, directed by the existing amino or ether groups, could provide streamlined access to derivatives that are difficult to prepare using traditional methods.

Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates like diazonium salts. Developing flow protocols for the diazotization of this compound followed by in-line coupling reactions would enable the safe and efficient production of a diverse range of azo compounds.

Proposed Derivative ClassSynthetic StrategyPotential Application Area
PeptidomimeticsUgi Multi-Component ReactionMedicinal Chemistry
Substituted BiarylsPalladium-Catalyzed C-H ArylationMaterials Science
Azo DyesFlow-Based Diazotization & CouplingFunctional Dyes, Molecular Switches

Exploration of Unprecedented Reactivity and Mechanistic Pathways

The interplay between the different functional groups in this compound may lead to novel reactivity and provide insights into complex reaction mechanisms.

Electrochemical Oxidation: The electrochemical oxidation of aniline derivatives can lead to the formation of polymers or coupled products. A systematic study of the electrochemical behavior of this compound could reveal pathways to novel conductive polymers or oligomers. The oxolane moiety might influence the polymerization mechanism and the final properties of the material.

Oxidative Coupling Reactions: Chemical or enzymatic oxidation can facilitate C-C, C-N, and N-N bond formation. Investigating the oxidation of this compound could lead to the synthesis of novel dimeric structures or extended π-conjugated systems with interesting photophysical properties.

Mechanochemistry: Applying mechanical force (mechanochemistry) can induce chemical reactions, often leading to different products or reaction rates compared to solution-based methods. Exploring the mechanochemical reactivity of this compound, for instance in condensation or coupling reactions, could open up solvent-free synthetic routes and potentially uncover unique, stress-induced reaction pathways.

Design of Advanced Materials with Tailored Functionalities Based on its Unique Structure

The distinct structural features of this compound make it an attractive building block for the design of advanced functional materials.

Chiral Polymers and Liquid Crystals: The presence of a chiral center in the oxolane ring is a key feature that can be exploited. Polymerization of chiral monomers derived from this compound could lead to the formation of helical polymers with applications in chiral separations or asymmetric catalysis. Similarly, its incorporation into larger molecules could yield novel chiral liquid crystalline materials.

Conducting Polymers: The aniline core is the fundamental repeating unit of polyaniline, a well-known conducting polymer. Future research could focus on the electropolymerization of this compound to create functionalized polyanilines. The pendant oxolane-methoxy groups could enhance solubility and processability while potentially modulating the electronic properties of the polymer backbone.

Organic Electronics: The molecule's structure could be incorporated as a building block in materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating nature of the aniline and ether groups could be valuable for designing hole-transport materials or sensitizers.

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Optimization

The application of computational tools can significantly accelerate the discovery and development of new applications for this compound and its derivatives.

Property Prediction: Machine learning (ML) models can be trained on existing chemical data to predict various properties of new molecules, including physicochemical characteristics, reactivity, and potential biological activity. By generating a virtual library of this compound derivatives, ML algorithms could rapidly screen for candidates with desired properties (e.g., high solubility, specific absorption wavelengths, or target binding affinity), thereby guiding synthetic efforts.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions, such as temperature, catalyst loading, and solvent choice, for the synthesis and derivatization of this compound. This can lead to higher yields, reduced reaction times, and minimized waste, making the chemical processes more efficient and sustainable.

De Novo Design: Generative AI models could be used to design entirely new derivatives of this compound with optimized properties for a specific application. These models can explore a vast chemical space to propose novel structures that chemists might not have conceived, opening new avenues for innovation in materials and medicinal chemistry.

Advancements in Sustainable and Green Chemical Processes for its Production and Utilization

Adopting green chemistry principles is essential for the future of chemical manufacturing. Research into sustainable methods for the synthesis and use of this compound is a critical area of opportunity.

Renewable Feedstocks: The oxolane portion of the molecule could potentially be derived from renewable resources like lignocellulosic biomass (e.g., from furfural). Developing synthetic routes that utilize bio-based starting materials would significantly improve the compound's environmental footprint.

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. Future research should focus on developing catalytic methods for both the synthesis of the parent compound and its subsequent derivatization, minimizing waste and energy consumption.

Green Solvents and Conditions: Efforts should be directed towards replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. Furthermore, exploring solvent-free reaction conditions, potentially aided by mechanochemistry or microwave irradiation, would further enhance the sustainability of processes involving this compound.

Green Chemistry PrincipleApplication to this compound Chemistry
Prevention Optimize reactions to minimize byproduct formation.
Atom Economy Employ addition reactions and MCRs for derivative synthesis.
Use of Renewable Feedstocks Develop synthetic routes starting from biomass-derived furfural (B47365).
Reduce Derivatives Utilize C-H activation to avoid protecting group chemistry.
Catalysis Replace stoichiometric reagents with efficient catalytic systems.

Q & A

Q. What are the recommended methods for synthesizing 3-(Oxolan-2-ylmethoxy)aniline in a laboratory setting?

The synthesis of this compound can be approached via nucleophilic aromatic substitution or coupling reactions. Starting materials typically include aniline derivatives and oxolane-containing reagents. For example, methoxy and ether-linked substituents (e.g., oxolan-2-ylmethoxy) can be introduced using catalysts like palladium or copper under controlled temperatures (60–80°C) . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reactants are critical to minimizing side products. Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic substitution pattern and oxolane linkage. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry. Infrared (IR) spectroscopy identifies functional groups like NH₂ and ethers. For electronic properties, UV-Vis spectroscopy and DFT-based HOMO-LUMO analyses (e.g., B3LYP/6-31G* level) provide insights into reactivity .

Q. How does the solubility profile of this compound vary with different solvents, and what factors influence this behavior?

The compound’s solubility is influenced by the oxolane group’s ether oxygen, which enhances polarity. It is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water due to the hydrophobic aromatic ring. Solubility decreases in non-polar solvents like hexane. Preferential solvation studies using Hansen solubility parameters can optimize solvent selection for reactions .

Q. What are the known stability issues of this compound under various storage conditions, and how can they be mitigated?

The compound is sensitive to oxidation, particularly at the aniline NH₂ group. Storage under inert atmospheres (argon or nitrogen) at –20°C in amber vials prevents degradation. Avoid exposure to light, moisture, and strong oxidizers (e.g., peroxides). Stability assessments via accelerated aging studies (40°C/75% RH) are recommended for long-term storage protocols .

Q. What are the key safety and handling protocols for this compound in laboratory settings?

Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Although GHS hazard data is limited, treat it as a potential irritant. Spill management includes adsorption with inert materials (e.g., vermiculite) and disposal via certified hazardous waste services. Emergency eye washes and showers must be accessible .

Advanced Questions

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across studies?

Systematic replication under standardized conditions (e.g., cell lines, assay protocols) is critical. Orthogonal assays (e.g., enzyme inhibition vs. cell viability) can validate mechanisms. Meta-analysis of structural analogs (e.g., pyrazine- or piperidine-substituted anilines) helps identify substituent effects. Cross-referencing with computational ADMET predictions reduces experimental variability .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes like cytochrome P450 or kinases. DFT calculations predict reactive sites (e.g., NH₂ for hydrogen bonding) and electrostatic potential maps. QSAR models correlate substituent effects (e.g., oxolan size) with bioactivity, guiding derivative design .

Q. What are the critical considerations when designing a structure-activity relationship (SAR) study for this compound derivatives?

Vary substituents systematically: (i) oxolan ring size (5- vs. 6-membered), (ii) methoxy positioning (ortho/meta/para), and (iii) electron-withdrawing/donating groups. Assess impacts on logP, solubility, and steric hindrance using in vitro assays (e.g., MIC for antimicrobial activity). Compare with analogs like 3-(pyrazin-2-yloxy)aniline to isolate electronic effects .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Optimize reaction parameters via Design of Experiments (DoE): temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity. Use scavengers (e.g., molecular sieves) to remove water in coupling reactions. Monitor progress via TLC or inline FTIR. Kinetic studies identify rate-limiting steps (e.g., oxolan-methoxy group activation) .

Q. What experimental approaches are recommended for elucidating the metabolic pathways of this compound in biological systems?

Use liver microsomes or hepatocyte assays to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. LC-MS/MS with isotopic labeling tracks metabolic fate. In silico tools (e.g., MetaSite) predict cleavage sites, while in vivo rodent studies validate bioavailability and excretion routes .

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